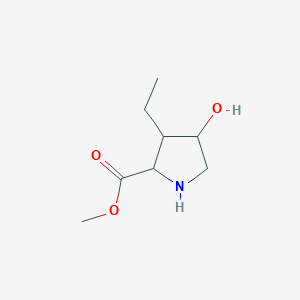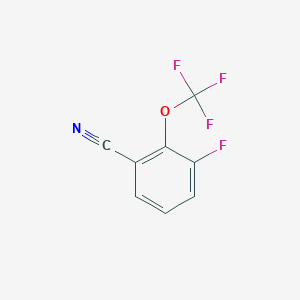
3-Fluoro-2-(trifluoromethoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-(trifluoromethoxy)benzonitrile: is an organic compound with the molecular formula C8H3F4NO It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the third position and a trifluoromethoxy group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated benzonitrile in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted benzonitriles.
Reduction: 3-Fluoro-2-(trifluoromethoxy)benzylamine.
Oxidation: 3-Fluoro-2-(trifluoromethoxy)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Fluoro-2-(trifluoromethoxy)benzonitrile is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is used in the development of agrochemicals, where its properties can contribute to the efficacy and stability of pesticides and herbicides .
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-(trifluoromethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins . Additionally, the fluoro group can form strong hydrogen bonds with amino acid residues, contributing to the binding affinity and specificity of the compound .
Vergleich Mit ähnlichen Verbindungen
3-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Fluoro-2-(trifluoromethyl)benzonitrile: Similar structure but with the fluoro and trifluoromethyl groups at different positions.
Uniqueness: 3-Fluoro-2-(trifluoromethoxy)benzonitrile is unique due to the presence of both fluoro and trifluoromethoxy groups on the benzonitrile core. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in drug design and materials science .
Eigenschaften
Molekularformel |
C8H3F4NO |
|---|---|
Molekulargewicht |
205.11 g/mol |
IUPAC-Name |
3-fluoro-2-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H3F4NO/c9-6-3-1-2-5(4-13)7(6)14-8(10,11)12/h1-3H |
InChI-Schlüssel |
RTZQYKIVVUBLTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)OC(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


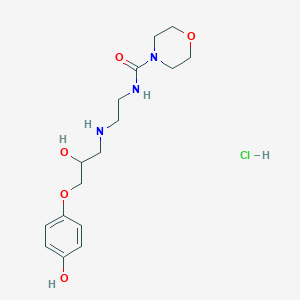
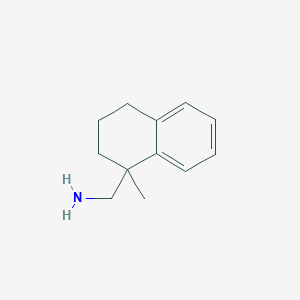
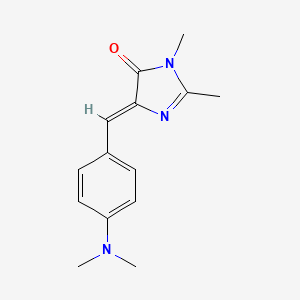
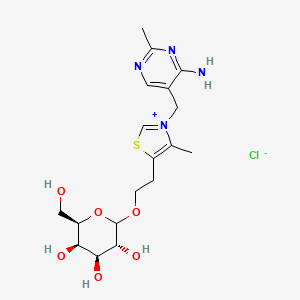

![(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12832029.png)
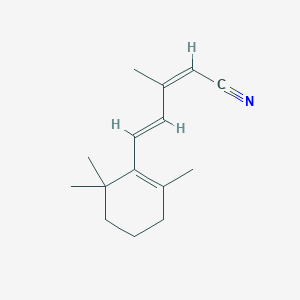
![2-propyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12832035.png)
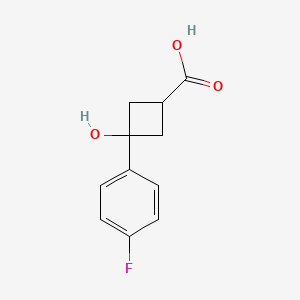
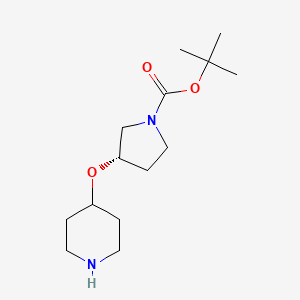
![5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole](/img/structure/B12832069.png)
![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12832086.png)
![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid](/img/structure/B12832087.png)
